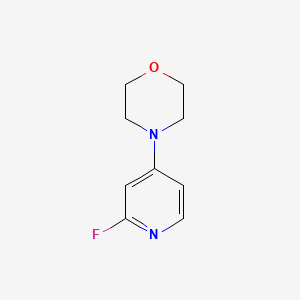

4-(2-Fluoropyridin-4-yl)morpholine

Overview

Description

4-(2-Fluoropyridin-4-yl)morpholine is a chemical compound with the CAS Number: 1564591-74-7 and a molecular weight of 182.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

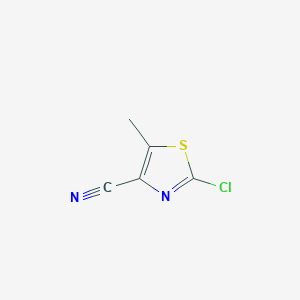

Molecular Structure Analysis

The molecular formula of this compound is C9H11FN2O . The InChI code is 1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 182.19 g/mol . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Overview of Morpholine Derivatives in Research

Morpholine derivatives, including 4-(2-Fluoropyridin-4-yl)morpholine, have garnered interest in scientific research due to their structural diversity and pharmacological potentials. These compounds are featured prominently in the synthesis of various organic molecules, serving as intermediates in the development of pharmaceuticals and in the exploration of new therapeutic avenues.

Applications in Chemotherapeutic Research

In the context of chemotherapeutic research, morpholine derivatives are explored for their potential in cancer treatment. The focus has been on enhancing the efficacy and modulating the activity of existing chemotherapy agents, such as 5-fluorouracil, through chemical modifications involving morpholine structures (Abbruzzese & Levin, 1989). This approach aims to improve treatment outcomes and patient survival rates by developing more effective drug combinations.

Role in Gene Function Inhibition

Morpholine derivatives, particularly through the application of Morpholino oligos, have been pivotal in the study of gene function. These molecules are utilized to inhibit gene expression in various model organisms, enabling researchers to dissect the roles of specific genes in developmental processes and disease mechanisms. This has facilitated a deeper understanding of gene function across a spectrum of biological contexts (Heasman, 2002).

Pharmacological Interests of Morpholine and Pyrans Derivatives

The pharmacological landscape of morpholine and its derivatives is extensive, encompassing a range of bioactivities that highlight the compound's versatility in drug development. Morpholine rings are integral to the structure of many pharmacologically active compounds, contributing to their effectiveness in treating various conditions. This underscores the importance of morpholine derivatives in the ongoing search for new and improved therapeutic agents (Asif & Imran, 2019).

Safety and Hazards

The safety information for 4-(2-Fluoropyridin-4-yl)morpholine includes several hazard statements: H302-H312-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Morpholine derivatives have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme . This enzyme plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

It is known that morpholine based thiazoles can attach to the ca-ii binding site and block its action .

Biochemical Pathways

As a potential inhibitor of the ca-ii enzyme, it could impact processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Result of Action

As a potential inhibitor of the ca-ii enzyme, it could potentially disrupt the enzyme’s role in maintaining homeostasis in several processes .

Properties

IUPAC Name |

4-(2-fluoropyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCTPYLNUYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

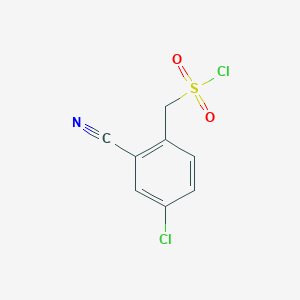

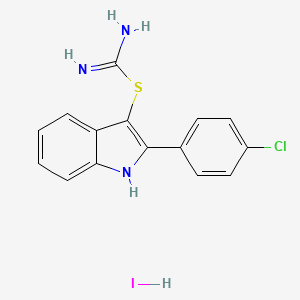

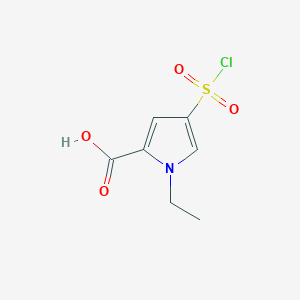

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)